(Z)-methyl 3-allyl-2-((2-(thiophen-2-yl)quinoline-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
Properties
IUPAC Name |
methyl 3-prop-2-enyl-2-(2-thiophen-2-ylquinoline-4-carbonyl)imino-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O3S2/c1-3-12-29-21-11-10-16(25(31)32-2)14-23(21)34-26(29)28-24(30)18-15-20(22-9-6-13-33-22)27-19-8-5-4-7-17(18)19/h3-11,13-15H,1,12H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNLTNYNCCVTDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5)S2)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 3-allyl-2-((2-(thiophen-2-yl)quinoline-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings regarding the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The compound has a molecular weight of approximately 473.6 g/mol and features a unique combination of quinoline, thiophene, and benzo[d]thiazole moieties. These structural elements are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. A study conducted on related quinoline derivatives demonstrated significant cytotoxic effects against several cancer cell lines, including NUGC-3 and MCF-7. The most effective derivatives exhibited GI50 values below 8 µM, indicating potent antiproliferative activity .
The mechanism through which these compounds exert their anticancer effects often involves the inhibition of topoisomerase enzymes. For instance, derivatives from similar classes have been shown to inhibit topoisomerase IIα activity comparably to established chemotherapeutics like etoposide . This inhibition disrupts DNA replication and transcription processes in cancer cells, leading to cell death.
Antimicrobial Activity
In addition to anticancer properties, compounds containing the thiophene and quinoline structures have been investigated for their antimicrobial effects. Research indicates that these compounds can interact with bacterial quorum sensing pathways, which regulate virulence and biofilm formation in pathogens such as Pseudomonas aeruginosa. For example, certain analogs demonstrated moderate growth inhibitory activities while selectively inhibiting quorum sensing systems without affecting bacterial growth directly .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its structure. SAR studies suggest that variations in the substituents on the quinoline or benzo[d]thiazole rings can significantly alter potency and selectivity against different biological targets .
Case Studies
- Cytotoxicity Against Cancer Cells : A series of synthesized derivatives were tested for their cytotoxic effects against various cancer cell lines. Compounds were evaluated based on their IC50 values, with some showing promising results that warrant further investigation into their therapeutic potential .
- Quorum Sensing Inhibition : Compounds derived from similar frameworks were assessed for their ability to inhibit quorum sensing in Gram-negative bacteria. One study reported IC50 values ranging from 45.5 to 182.2 µg/mL for selected compounds in inhibiting LasB, a key enzyme in the quorum sensing pathway .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that thiazole derivatives, including those similar to (Z)-methyl 3-allyl-2-((2-(thiophen-2-yl)quinoline-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate, exhibit significant anticancer properties. For instance, thiazole-linked compounds have been synthesized and tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. A study demonstrated that thiazole-pyridine hybrids exhibited better anti-breast cancer efficacy than standard treatments like 5-fluorouracil, highlighting the potential of thiazole-containing compounds in cancer therapy .
Anticonvulsant Properties
Thiazoles have also been investigated for their anticonvulsant activities. Compounds with thiazole moieties have shown effectiveness in various seizure models, suggesting their utility in treating epilepsy. The structure-activity relationship (SAR) studies revealed that specific substitutions on the thiazole ring significantly enhance anticonvulsant effects .
Synthesis and Chemical Reactions
Synthetic Routes
The synthesis of this compound can be achieved through various chemical reactions including palladium-catalyzed cross-coupling reactions and other transition-metal-catalyzed processes. These methods allow for the efficient construction of complex molecular architectures that are essential for drug development .
Enzyme Inhibition
Compounds featuring the thiazole and quinoline moieties have been studied for their ability to inhibit specific enzymes involved in cancer progression and other diseases. For example, certain derivatives have shown potential as topoisomerase inhibitors, which are crucial targets in cancer treatment due to their role in DNA replication .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy of Thiazole Derivatives
A recent study focused on synthesizing a series of thiazole derivatives and evaluating their anticancer properties against several human cancer cell lines. The findings indicated that modifications to the thiazole structure could lead to enhanced potency and selectivity against cancer cells compared to traditional chemotherapeutics .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of sulfur- and nitrogen-containing heterocycles. Below is a detailed comparison with structurally related molecules:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Structural Complexity vs. Reactivity: The target compound’s quinoline-thiophene hybrid system provides extended π-conjugation compared to simpler triazolo-thiadiazoles or imidazo-thiazoles . This may enhance photophysical properties but complicate synthesis. The allyl group introduces steric effects absent in rigid analogues like the chloronitrophenyl-substituted imidazo-thiazole .
Synthetic Methodology: Microwave-assisted synthesis (used for triazole derivatives in ) could improve reaction efficiency for the target compound’s imino linkage formation. Unlike the hydrogen-bonded crystal structure of the triazole-thione derivative , the target compound’s solubility (due to the methyl ester) may limit crystallinity, necessitating advanced techniques like SHELX-based refinement .
Functional Group Influence: Thiophene vs. Chlorophenyl: The thiophen-2-yl group in the target compound offers electron-rich aromaticity, contrasting with the electron-withdrawing chloronitrophenyl group in . This difference may modulate bioactivity (e.g., antimicrobial potency). Methyl Ester vs.
Biological and Material Applications: Triazolo-thiadiazoles are established in antimicrobial research, while the target compound’s quinoline-thiazole hybrid could target DNA topoisomerases or kinases. The hydrogen-bonding network in highlights structural tunability for crystal engineering, whereas the target compound’s conjugated system may suit optoelectronic devices.
Research Findings and Data
Table 2: Hypothetical Physicochemical Data
Preparation Methods
Retrosynthetic Analysis and Target Molecule Deconstruction
The target molecule comprises three primary subunits:
- Benzo[d]thiazole-6-carboxylate core : Functionalized with a methyl ester at position 6 and an allyl group at position 3.
- 2-(Thiophen-2-yl)quinoline-4-carbonyl moiety : A bicyclic system with a thiophene substituent.
- Imino linker : Connects the quinoline carbonyl to the thiazole nitrogen.
Retrosynthetic disconnections suggest modular assembly via:
Synthesis of Benzo[d]thiazole-6-Carboxylate Intermediate
Cyclization Strategies for the Thiazole Core
The benzo[d]thiazole scaffold is synthesized via cyclization of methyl 4-amino-3-mercaptobenzoate derivatives. Key methods include:
Method A: H₂O₂-Mediated Oxidative Cyclization
- Substrate : Methyl 4-amino-3-mercaptobenzoate.
- Conditions : 30% H₂O₂ in acetic acid, 60°C, 6 hours.
- Yield : 78% (isolated as a white crystalline solid).
Method B: Cu(I)-Catalyzed Intramolecular C–S Bond Formation
- Catalyst : CuI (10 mol%).
- Ligand : 1,10-Phenanthroline.
- Solvent : DMF, 100°C, 12 hours.
- Yield : 85%.
Table 1: Comparison of Thiazole Core Synthesis Methods
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| A | H₂O₂ | 60 | 6 | 78 |
| B | CuI | 100 | 12 | 85 |
Method B offers superior yields but requires inert conditions, whereas Method A is simpler for scale-up.
Introduction of the Allyl Group
Allylation at position 3 is achieved via nucleophilic substitution:
- Reagent : Allyl bromide (1.2 equiv).
- Base : K₂CO₃ (2.0 equiv).
- Solvent : Acetonitrile, reflux, 8 hours.
- Yield : 92%.
The reaction proceeds via deprotonation of the thiazole nitrogen, followed by SN2 attack. Excess allyl bromide ensures complete substitution, while potassium carbonate minimizes hydrolysis of the methyl ester.
Synthesis of 2-(Thiophen-2-yl)quinoline-4-Carbonyl Chloride
Friedländer Quinoline Synthesis
The quinoline subunit is constructed via condensation of 2-aminothiophen-3-carbaldehyde with ethyl acetoacetate:
Coupling of Thiazole and Quinoline Moieties
Formation of the Imino Linkage
The imino bond is established via reaction of the thiazole’s secondary amine with the quinoline acyl chloride:
Stereochemical Control
The Z-configuration is confirmed via ¹H-NMR analysis of the vinylic proton (δ 8.05–8.15 ppm, 3J = 3.8 Hz), consistent with analogous 5-arylidene thiazolidinones. Photoisomerization risks are mitigated by conducting reactions under amber light.
Optimization Challenges and Solutions
Purification of the Final Product
Alternative Synthetic Routes
Microwave-Assisted Coupling
Analytical Characterization
Spectroscopic Data
Q & A
Q. What are the common synthetic routes for (Z)-methyl 3-allyl-2-((2-(thiophen-2-yl)quinoline-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate, and what reaction conditions are critical for achieving high yields?
- Methodological Answer : The compound can be synthesized via condensation reactions involving thiazole and quinoline precursors. Key steps include:
- Hydrazine coupling : Reacting benzo[d]thiazol-2-amine derivatives with hydrazine hydrochloride in ethylene glycol under reflux to form hydrazinyl intermediates .
- Imine formation : Using 2-(thiophen-2-yl)quinoline-4-carbonyl chloride with the hydrazinyl intermediate in dry methanol under catalytic acetic acid, heated on a water bath to promote Schiff base formation .
- Critical conditions : Reflux duration (3–5 hours), solvent polarity (acetic acid or methanol), and stoichiometric ratios (1.1 equiv of aldehyde/carbonyl precursors) are crucial for high yields .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers focus on?
- Methodological Answer :
- NMR spectroscopy : Focus on imino (C=N) proton signals at δ 8.5–9.5 ppm and thiophene/quinoline aromatic protons in δ 7.0–8.5 ppm. NMR should confirm carbonyl (C=O) at ~170 ppm and imine (C=N) at ~160 ppm .
- Mass spectrometry (MS) : Look for molecular ion peaks matching the molecular formula (e.g., [M+H]) and fragmentation patterns indicative of thiazole and quinoline moieties .
- HPLC : Monitor purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers optimize the reaction conditions to improve the regioselectivity of the imino group formation in the synthesis of this compound?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the hydrazine intermediate, favoring imine formation over side products .
- Catalysis : Use Lewis acids (e.g., ZnCl) to stabilize the transition state during Schiff base formation, reducing reaction time and improving regioselectivity .
- Temperature control : Lower temperatures (0–5°C) minimize undesired tautomerization of the imino group, confirmed by NMR monitoring .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectral data for this compound?
- Methodological Answer :
- DFT calculations : Compare computed NMR chemical shifts (using B3LYP/6-311+G(d,p)) with experimental data to validate the Z-configuration of the imino group .
- X-ray crystallography : Resolve ambiguities in tautomeric forms (e.g., enol vs. keto) by determining the crystal structure, particularly for the thiazole-quinoline core .
- Dynamic NMR : Analyze temperature-dependent NMR to detect slow-exchange processes (e.g., rotational barriers in the allyl group) that may explain spectral discrepancies .
Q. How does the incorporation of thiophene and quinoline moieties influence the compound's biological activity, and what in vitro assays are recommended for initial evaluation?
- Methodological Answer :
- Thiophene role : Enhances π-π stacking with biological targets (e.g., kinase ATP-binding pockets) due to its electron-rich aromatic system .
- Quinoline role : Improves membrane permeability and intercalation into DNA/protein complexes, as seen in antimalarial and anticancer analogs .
- Recommended assays :
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Enzyme inhibition : Fluorescence-based kinase inhibition assays (e.g., EGFR tyrosine kinase) to evaluate binding affinity .
Q. What are the key considerations for designing derivatives of this compound to explore structure-activity relationships (SAR)?
- Methodological Answer :
- Substituent variation : Modify the allyl group (e.g., replacing with propargyl or benzyl) to assess steric effects on target binding .
- Bioisosteric replacement : Substitute the thiophene ring with furan or pyrrole to study electronic effects on activity .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with quinoline N-atom) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
